molecular formula C25H23N3O3 B7709026 N-(2,3-dimethylphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(2,3-dimethylphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B7709026
M. Wt: 413.5 g/mol
InChI Key: JFIFJBQPCCUIKU-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Phenoxyacetamide Moiety: This step involves the reaction of the oxadiazole intermediate with a phenoxyacetic acid derivative in the presence of coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under mild conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.

    Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired biological outcome.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminomethylphenyl)-N,N-dimethylamine
  • Dichloroaniline
  • Benzene, Toluene, Ethylbenzene, Xylene (BTEX)

Uniqueness

N-(2,3-dimethylphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-16-10-8-13-21(18(16)3)26-23(29)15-30-22-14-7-6-12-20(22)25-27-24(28-31-25)19-11-5-4-9-17(19)2/h4-14H,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIFJBQPCCUIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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